molecular formula C20H19N3O2S2 B3310560 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide CAS No. 946210-73-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

Cat. No.: B3310560
CAS No.: 946210-73-7
M. Wt: 397.5 g/mol
InChI Key: SGLUDJVBLMWBOI-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an amino-oxoethylthio substituent

Preparation Methods

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Amino-Oxoethylthio Group: This step involves the nucleophilic substitution of the thiazole derivative with an amino-oxoethylthio compound.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3,5-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring and the amino-oxoethylthio group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may inhibit enzymes by binding to their active sites or by interacting with allosteric sites, thereby modulating their activity.

Comparison with Similar Compounds

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide can be compared with similar compounds such as:

    N-(2-amino-2-oxoethyl)acrylamide: This compound shares the amino-oxoethyl group but lacks the thiazole and benzamide moieties, resulting in different chemical and biological properties.

    tert-butyl N-(2-oxoethyl)carbamate: This compound has a similar oxoethyl group but differs in its overall structure and functional groups, leading to distinct reactivity and applications.

    N-(2-amino-2-oxoethyl)-2-propenamide:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-12-8-13(2)10-15(9-12)18(25)23-19-17(14-6-4-3-5-7-14)22-20(27-19)26-11-16(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLUDJVBLMWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 3
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 4
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 5
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

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